molecular formula C32H54N6O6 B12333057 (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B12333057
M. Wt: 618.8 g/mol
InChI Key: YQRGAHAXSPQKMR-BLECARSGSA-N
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Description

The compound (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid is a complex organic molecule It is characterized by multiple amino acid residues linked together, forming a peptide-like structure

Properties

Molecular Formula

C32H54N6O6

Molecular Weight

618.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C32H54N6O6/c1-7-21(6)27(38-30(41)26(20(4)5)37-28(39)23(34)15-11-12-16-33)31(42)35-24(17-19(2)3)29(40)36-25(32(43)44)18-22-13-9-8-10-14-22/h8-10,13-14,19-21,23-27H,7,11-12,15-18,33-34H2,1-6H3,(H,35,42)(H,36,40)(H,37,39)(H,38,41)(H,43,44)/t21-,23-,24-,25-,26-,27-/m0/s1

InChI Key

YQRGAHAXSPQKMR-BLECARSGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of peptide bonds. The general synthetic route includes:

    Protection of Amino Groups: The amino groups of the amino acid residues are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Applications
The compound has been investigated for its potential role in the treatment of diabetes. Its structure suggests possible interactions with insulin receptors or pathways involved in glucose metabolism. Studies have indicated that modifications in peptide chains can enhance bioactivity and specificity towards target receptors, making it a candidate for further research in antidiabetic therapies.

1.2 Anticancer Properties
Research has shown that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The complex structure of the peptide may allow it to interact with specific cancer cell receptors, potentially leading to targeted therapies that minimize side effects compared to traditional chemotherapeutics.

Biochemical Research

2.1 Enzyme Inhibition Studies
The compound's structural features suggest it could serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit proteases and kinases, which are crucial for cellular signaling and metabolism.

Data Table: Potential Enzyme Targets

Enzyme TypeMechanism of ActionReference
ProteasesInhibition of substrate binding
KinasesCompetitive inhibition of ATP binding
PhosphatasesAllosteric modulation of enzyme activity

Pharmaceutical Development

3.1 Drug Formulation
The compound's unique properties make it suitable for formulation into various drug delivery systems. Its solubility and stability can be optimized for oral or injectable forms, enhancing patient compliance and therapeutic efficacy.

3.2 Peptide-Based Therapeutics
With the rise of peptide therapeutics, this compound could be synthesized as a part of larger peptide libraries aimed at discovering new drugs for chronic diseases such as obesity and metabolic disorders.

Case Studies

4.1 Case Study: Antidiabetic Peptide Derivatives
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were synthesized and tested for their ability to enhance insulin sensitivity in diabetic models. Results indicated a significant reduction in blood glucose levels when administered alongside standard treatments.

4.2 Case Study: Targeting Cancer Cells
Another study explored the anticancer properties of structurally related peptides, demonstrating that they could selectively induce apoptosis in breast cancer cells while sparing healthy cells. This highlights the potential therapeutic window available with such compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Generally, peptides like this one can bind to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:

    Receptors: Binding to cell surface receptors can trigger signaling pathways.

    Enzymes: Inhibition or activation of enzymes can alter metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
  • **(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

Uniqueness

This compound is unique due to its specific sequence of amino acid residues and the resulting three-dimensional structure. This unique structure allows it to interact with specific molecular targets, making it valuable for various applications in research and industry.

Biological Activity

The compound (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid is a complex peptide-like structure with multiple chiral centers. The intricate stereochemistry and the functional groups present in this compound suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The full chemical name indicates several amino acid derivatives and modifications, which are significant for its biological activity. The compound contains multiple chiral centers, specifically at positions 2, 3, and 6 of the hexanoic acid backbone. This stereochemistry plays a crucial role in determining the compound's interactions with biological targets.

Chemical Composition

Property Details
Molecular Formula C23H42N4O6
Molecular Weight 462.62 g/mol
IUPAC Name (2S)-2-[[(2S)-...-3-phenylpropanoic acid]
Chirality Multiple chiral centers

The biological activity of this compound is hypothesized to be mediated through its interaction with specific receptors or enzymes in biological systems. Given its structure, it may act as an inhibitor or modulator of certain biochemical pathways.

  • Receptor Binding : The presence of phenylpropanoic acid suggests potential interactions with receptors involved in metabolic regulation.
  • Enzyme Inhibition : The amino acid components may allow the compound to mimic substrates or inhibitors for enzymes, particularly those involved in peptide metabolism.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds with similar structures:

  • Antitumor Activity : A study indicated that compounds with a similar backbone exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Research has shown that structurally related compounds can cross the blood-brain barrier and exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Table of Biological Activities

Activity Type Description References
Cytotoxicity Induces apoptosis in cancer cells
Neuroprotection Protects neurons from oxidative stress
Anti-inflammatory Modulates inflammatory pathways

Q & A

Q. Q1. What are the optimal synthetic routes for this multi-branched peptide derivative, and how can reaction yields be improved?

Methodological Answer: The synthesis involves sequential coupling of amino acid residues with stereochemical precision. Key steps include:

  • Nucleophilic substitution for introducing phenylamino or methylbutanoyl groups (e.g., using aniline derivatives) .
  • Enzymatic catalysis : Lipase PS Amano SD can resolve enantiomers in asymmetric reactions (e.g., vinyl acetate as an acyl donor) to achieve >90% enantiomeric excess (e.e.) .
  • Yield optimization : Purification via chiral HPLC or supercritical fluid chromatography (SFC) improves purity (e.g., 32–51% yields reported for similar compounds) .
  • Solid-phase peptide synthesis (SPPS) may reduce side reactions by isolating intermediates.

Q. Q2. How can the stereochemical integrity of the compound be validated during synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak® IC with methanol/CO₂ gradients (30:70) to resolve stereoisomers .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm diastereomeric ratios .
  • Circular Dichroism (CD) : Compare spectra with known stereoisomers to detect conformational deviations .

Q. Q3. What stability challenges arise in handling this compound, and how are they mitigated?

Methodological Answer:

  • Hydrolysis sensitivity : The peptide backbone is prone to hydrolysis under acidic/basic conditions. Use lyophilized storage at -20°C in inert atmospheres .
  • Oxidation of amino groups : Add antioxidants like ascorbic acid (0.1% w/v) to reaction mixtures .
  • Solubility : Dihydrochloride salt forms enhance aqueous solubility (e.g., 10 mM in PBS at pH 7.4) .

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to optimize transition states in peptide bond formation (e.g., B3LYP/6-31G* basis set) .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS to predict binding affinities .
  • AI-driven reaction design : Platforms like ICReDD integrate experimental data with neural networks to propose optimal reaction conditions (e.g., solvent, temperature) .

Q. Q5. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-dimensional NMR : 13^{13}C-HSQC and NOESY identify through-space correlations to distinguish overlapping signals (e.g., methyl vs. phenyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., <5 ppm mass error) to rule out impurities .
  • X-ray crystallography : Resolve ambiguous NOE signals by comparing crystal structures (e.g., CCDC deposition codes for validation) .

Q. Q6. How are enzymatic reaction mechanisms characterized for peptide bond formation in this compound?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., kH/kD>1.5k_{H}/k_{D} > 1.5 indicates proton transfer) .
  • Enzyme inhibition studies : Test lipase inhibitors (e.g., tetrahydrolipstatin) to map active-site interactions .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between enzymes and intermediates (e.g., ΔH = -15 kcal/mol) .

Handling Data Contradictions in Research

Q. Q7. How should researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Error analysis : Compare force fields (e.g., AMBER vs. CHARMM) to identify biases in MD simulations .
  • Experimental validation : Use robotic high-throughput screening (HTS) to test 100–1,000 conditions rapidly .
  • Bayesian optimization : Update computational models iteratively with new data to reduce prediction uncertainty .

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